1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran
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Overview
Description
1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran can be achieved through various methods. One common approach involves the reaction of benzopyran derivatives with dichloromethyl reagents under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-1-benzopyran with dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzopyran aldehydes or acids, while reduction can produce benzopyran methyl derivatives.
Scientific Research Applications
1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The dichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s reactivity with cytochrome P-450 enzymes, for example, can result in the inhibition of these enzymes and affect metabolic processes .
Comparison with Similar Compounds
Dichloromethane (DCM): A simple organochlorine compound used as a solvent.
1-Chloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar structural features and biological activities.
Uniqueness: 1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its dichloromethyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-(dichloromethyl)-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9-10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRMYOUUYRQALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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